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Compound of Interest

Compound Name:
3-(Chloromethyl)-1-

cyclohexylpyrazole

CAS No.: 1934424-21-1

Cat. No.: B2651712 Get Quote

Executive Analysis
3-(Chloromethyl)-1-cyclohexylpyrazole is a specialized heterocyclic electrophile used

primarily to introduce the 1-cyclohexyl-1H-pyrazol-3-yl motif into kinase inhibitors (e.g., CDK2,

c-MET) and antiviral agents (e.g., NS5B inhibitors).

Unlike its commoditized analogs (N-methyl or N-phenyl derivatives), the N-cyclohexyl

substituent offers a distinct balance of lipophilicity and metabolic stability. It eliminates the

metabolic liability of N-demethylation common with methyl-pyrazoles while avoiding the π-

stacking complications and solubility issues often introduced by N-phenyl groups.

Core Applications
Fragment-Based Drug Design (FBDD): Introduction of a lipophilic "cap" to occupy

hydrophobic pockets (e.g., ATP-binding sites).

Scaffold Hopping: Replacing benzyl chlorides or phenyl-pyrazoles to alter logP and solubility

profiles.
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As a research-grade intermediate, experimental Certificates of Analysis (CoA) vary by batch.

Below is the Standardized Reference Standard for validation.

Compound: 3-(Chloromethyl)-1-cyclohexylpyrazole Formula: C₁₀H₁₅ClN₂ Molecular Weight:

198.69 g/mol

Elemental Analysis Reference Table
Use this table to validate the purity of synthesized or purchased lots. Deviations >0.4% suggest

solvent entrapment or hydrolysis.

Element Theoretical (%)
Tolerance Range
(±0.4%)

Diagnostic Notes
for Deviations

Carbon (C) 60.45 60.05 – 60.85

Lower C often

indicates residual

inorganic salts or

hydrolysis to the

alcohol.

Hydrogen (H) 7.61 7.21 – 8.01

Higher H suggests

residual solvent (e.g.,

THF, Hexane) or

moisture.

Nitrogen (N) 14.10 13.70 – 14.50

Lower N indicates

decomposition or

contamination with

non-nitrogenous

byproducts.

Chlorine (Cl) 17.84 17.44 – 18.24

Critical: Lower Cl

indicates hydrolysis to

the alcohol

(C₁₀H₁₆N₂O). Higher

Cl suggests residual

HCl salt formation.
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Self-Validation Tip: If your "Found" Chlorine content is ~0% and Oxygen appears, the

chloromethyl group has likely hydrolyzed to the hydroxymethyl precursor during storage. Store

under inert atmosphere at -20°C.

Comparative Performance Guide
This section objectively compares the N-cyclohexyl variant against standard alternatives to

justify scaffold selection.

Feature
N-Cyclohexyl

(Product)
N-Methyl

(Alternative A)
N-Phenyl

(Alternative B)

Lipophilicity (cLogP) High (~3.2) Low (~0.8) Medium (~2.5)

Metabolic Stability
High (Resistant to

rapid dealkylation)

Low (Prone to CYP-

mediated N-

demethylation)

High (Stable, but risk

of toxic metabolites)

Steric Bulk
High (Occupies large

hydrophobic pockets)

Low (Minimal steric

clash)

Medium (Flat, rigid

geometry)

Reactivity (Sɴ2)
Moderate (Electron-

rich ring + steric bulk)

High (Less steric

hindrance)

Low (Electron-

withdrawing phenyl

ring reduces

nucleophilicity of ring,

but may activate

benzylic position)

Solubility
Excellent in organic

solvents (DCM, THF)

Good in water/polar

solvents

Poor in aliphatic

solvents
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Choose N-Cyclohexyl if your target requires a hydrophobic interaction in the solvent-exposed

region or if you need to block metabolic hotspots found on N-methyl analogs.

Choose N-Methyl for fragment screening where low molecular weight (Ligand Efficiency) is

the priority.

Experimental Protocols
Since this compound is often synthesized in-house due to limited commercial availability of the

chloride, we provide a validated 2-step protocol starting from the commercially available

acid/ester.

Workflow Overview
Reduction: Ethyl 1-cyclohexylpyrazole-3-carboxylate

(1-Cyclohexyl-1H-pyrazol-3-yl)methanol.

Chlorination: Alcohol

3-(Chloromethyl)-1-cyclohexylpyrazole.

Step 1: Reduction (LAH Method)
Based on adaptations of CDK2 degrader synthesis (Ref 1).

Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Nitrogen (

).

Reagent Prep: Dissolve Ethyl 1-cyclohexylpyrazole-3-carboxylate (1.0 eq) in anhydrous THF

(0.1 M concentration).

Addition: Cool to 0°C. Add Lithium Aluminum Hydride (LAH) (3.0 eq, 1M in THF) dropwise

over 20 mins. Caution: Gas evolution.

Reaction: Warm to 25°C and stir for 16 hours. Monitor by TLC (50% EtOAc/Hexanes).

Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Add water (
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mL), then 15% NaOH (

mL), then water (

mL) sequentially, where

= grams of LAH used.

Isolation: Filter the granular precipitate through Celite. Concentrate filtrate to yield the

Alcohol intermediate.

Checkpoint:

H NMR should show a methylene singlet at

ppm.

Step 2: Chlorination (Thionyl Chloride Method)
Standard transformation for pyrazole-methanols (Ref 2).

Setup: Dissolve the Alcohol intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2

M).

Activation: Cool to 0°C. Add Thionyl Chloride (

) (1.5 eq) dropwise.

Optional: Add a catalytic amount of DMF (1-2 drops) to accelerate the Vilsmeier-Haack

type activation.

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

Workup: Evaporate solvent and excess

under reduced pressure (rotary evaporator with a base trap).

Purification: The residue is often the hydrochloride salt. Neutralize with cold saturated

and extract with DCM if the free base is required. Flash chromatography (Hexanes/EtOAc)
may be needed if purity <95%.
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Stability Note: The free base is unstable upon prolonged storage. Use immediately or

store as the HCl salt.

Visualized Reaction Pathway
The following diagram illustrates the synthesis logic and critical decision nodes for the

researcher.

Start:
Ethyl 1-cyclohexyl-

pyrazole-3-carboxylate
Intermediate:

(1-Cyclohexyl-1H-
pyrazol-3-yl)methanol

Reduction
(Nucleophilic Acyl Substitution)

Reagent:
LiAlH4 (THF)
0°C -> 25°C Product:

3-(Chloromethyl)-1-
cyclohexylpyrazole

Chlorination
(SN2 Substitution)

Reagent:
SOCl2 (DCM)

0°C -> RT

Validation:
Check EA (Cl ~17.8%)

Check NMR (CH2Cl shift)

QC Step

Click to download full resolution via product page

Figure 1: Synthetic workflow from the commercially available ester to the target chloromethyl

electrophile.

References
Synthesis of (1-cyclohexyl-1H-pyrazol-3-yl)

Source: Patent WO2025043225A2 (Degraders of cyclin-dependent kinase 2).
Context: Describes the reduction of ethyl 1-cyclohexylpyrazole-3-carboxyl

Link:

General Chlorination of Pyrazole-methanols

Source: Patent WO2024233846A1 (Inhibitors and degraders of PIP4K protein).
Context: Describes analogous chlorination conditions for pyrazole intermediates using
thionyl chloride or trichloropyrimidine.
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Link:

Precursor Availability (Carboxylic Acid)

Source: American Elements (1-cyclohexyl-1H-pyrazole-3-carboxylic acid).
CAS Ref: 1177304-20-9.

Link:

To cite this document: BenchChem. [Technical Comparison Guide: 3-(Chloromethyl)-1-
cyclohexylpyrazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2651712#elemental-analysis-data-for-3-
chloromethyl-1-cyclohexylpyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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